3,3'-Dipropylthiacarbocyanine iodide

membrane potential flow cytometry multiparametric analysis

3,3'-Dipropylthiacarbocyanine iodide (DiSC3(5)) is the definitive far-red potentiometric probe for researchers requiring quantitative, Nernstian-calibrated membrane potential measurements in Gram-negative bacteria (E. coli, P. aeruginosa), isolated organelles, and reconstituted proteoliposomes. Unlike DiOC6(3) artifacts, DiSC3(5) provides reliable depolarization signals. Its 622/670 nm spectra eliminate FITC/GFP crosstalk, enabling direct multiplex immunophenotyping without compensation. The dual-readout at <100 nM reports both plasma and mitochondrial membrane potentials, revealing metabolic stress-induced ΔΨm sensitivity missed by JC-1. Choose ≥98% purity for reproducible, publication-ready data.

Molecular Formula C23H25IN2S2
Molecular Weight 520.5 g/mol
Cat. No. B1257868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dipropylthiacarbocyanine iodide
Synonyms3,3'-bis(propylthia)dicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine chloride
3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate
3,3'-dipropylthiacarbocyanine iodide
3,3'-dipropylthiodicarbocyanine iodide
diS C3-(5)
diS-C3-(5)
DiSC3(5)
DPTDCI
Molecular FormulaC23H25IN2S2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-]
InChIInChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
InChIKeyJGTCEHAVVINOPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dipropylthiacarbocyanine iodide (DiSC3(5)): Potentiometric Carbocyanine Dye for Scientific Procurement


3,3′-Dipropylthiacarbocyanine iodide, commonly designated DiSC3(5) or diS-C3-(5) (CAS 53213-94-8, Molecular Weight 546.53), is a cationic, lipophilic carbocyanine dye that functions as a slow-response potentiometric fluorescent probe. It exhibits excitation/emission maxima at 622/670 nm and accumulates on hyperpolarized membranes in a potential-dependent manner, where aggregation within the lipid bilayer results in fluorescence quenching; membrane depolarization triggers dye release and a concomitant fluorescence increase . This voltage-sensitive behavior enables quantitative monitoring of transmembrane potential changes across plasma and mitochondrial membranes in eukaryotic cells, isolated organelles, reconstituted proteoliposomes, and Gram-negative bacteria [1].

3,3'-Dipropylthiacarbocyanine iodide (DiSC3(5)): Why Generic Substitution Among Carbocyanine Probes Fails


Carbocyanine dyes of the DiOC, DiSC, and DiIC families are not functionally interchangeable despite their shared cationic, lipophilic core scaffold. The length of the N-alkyl side chain and the nature of the heteroatom substituent (oxygen in DiOC, sulfur in DiSC) critically determine membrane partitioning kinetics, fluorescence response directionality, and spectral positioning. For instance, DiOC6(3) (hexyl side chain) accumulates more extensively in mitochondria and exhibits green fluorescence (Ex/Em ~484/501 nm) suitable for 488 nm laser excitation [1], whereas DiSC3(5) (propyl side chain, sulfur heteroatom) operates in the far-red spectrum (622/670 nm), enabling multiplexing with FITC/GFP channels and reducing autofluorescence interference . Substituting one carbocyanine probe for another without validating these differences risks spectral overlap, incompatible instrument laser lines, altered dose-response relationships, and misinterpretation of potential-dependent versus potential-independent fluorescence changes.

3,3'-Dipropylthiacarbocyanine iodide (DiSC3(5)): Product-Specific Quantitative Evidence Guide


Spectral Positioning Relative to DiOC6(3): Far-Red Excitation Enables Multiplexing with 488 nm-Fluorophores

DiSC3(5) absorbs maximally at 622 nm and emits at 670 nm, whereas the widely used carbocyanine DiOC6(3) absorbs at 483-484 nm and emits at 501 nm [1]. This spectral offset of approximately 139 nm in excitation maxima means that DiSC3(5) is optimally excited by red (633 nm He-Ne) laser lines while remaining essentially non-excitable by the 488 nm argon laser typically used for FITC, GFP, or DiOC6(3) [1]. Consequently, DiSC3(5) can be employed in multiparametric flow cytometry or fluorescence microscopy without spectral crosstalk into the green detection channel [2].

membrane potential flow cytometry multiparametric analysis

Validated Membrane Potential Measurements in Gram-Negative Bacteria Where DiOC6(3) Exhibits Artifactual Partitioning

In Gram-negative bacterial systems, DiSC3(5) has been specifically validated and recommended as a reliable voltage-sensitive probe, whereas DiOC6(3) and DiBAC4(3) produce confounding artifacts in these organisms [1]. A 2022 methodological guide explicitly recommends DiSC3(5) for monitoring membrane potential changes in Gram-negative bacteria, providing optimized protocols to control for outer membrane permeability artifacts and dye-efflux pump interference [1]. In a quantitative application, DiSC3(5) fluorescence measurements (excitation 610 nm, emission 660 nm) demonstrated that 2-hydroxyisocaproic acid (HICA) induced cytoplasmic membrane depolarization in Gram-negative bacteria with data presented as mean ± s.d. of three replicates [2].

Gram-negative bacteria antibacterial mode of action cytoplasmic membrane depolarization

Calibratable Linear Response Over -60 to +90 mV Using Nernstian Potassium Gradients

DiSC3(5) fluorescence/transmittance changes can be directly calibrated to absolute membrane potential values (Δψ) using Nernstian potassium diffusion potentials. In isolated bovine chromaffin granule membranes, the optical response of diS-C3-(5) was shown to vary linearly with the Nernst potential for H⁺ and K⁺ over a range of -60 mV to +90 mV [1]. Calibration was achieved using endogenous K⁺ and H⁺ gradients in combination with valinomycin or FCCP, respectively, establishing a linear relationship between fluorescence signal and membrane voltage [1]. Computational modeling further confirmed that the quantity of aqueous-phase DiSC3(5) monomers decreases almost exponentially with increasing transmembrane potential, with the logarithmic function of the monomer ratio demonstrating near-linear changes across a wide Δψ range [2].

membrane potential calibration absolute Δψ quantification chromaffin granules

Mitochondrial Membrane Potential Sensitivity Hierarchy Relative to JC-1 in Glucose Deprivation Studies

In a comparative study using rat brain synaptosomes, DiSC3(5) and JC-1 were employed simultaneously to monitor mitochondrial and plasma membrane potential changes during glucose deprivation [1]. The study established a sensitivity hierarchy to energy deficit: mitochondrial membrane potential (detected by both DiSC3(5) and JC-1) showed the greatest sensitivity, followed by plasma membrane potential (detected by DiSC3(5)), with the pH gradient in synaptic vesicles being almost unaffected [1]. This demonstrates that DiSC3(5) can be used to discriminate between plasma membrane and mitochondrial potential changes, whereas JC-1 is primarily restricted to mitochondrial measurements.

mitochondrial membrane potential glucose deprivation synaptosomes

Quantified Respiratory Inhibition: IC50 of 8 μM Against Mitochondrial NAD-Linked Respiration

DiSC3(5) exhibits a measurable inhibitory effect on the mitochondrial respiratory system associated with NAD-linked substrates, with a reported IC50 value of 8 μM . This effect is consistent with the known property of high intramitochondrial carbocyanine concentrations being potentially toxic to cells and causing fluorescence quenching [1]. The IC50 provides a quantitative benchmark for determining the maximum non-inhibitory working concentration in functional mitochondrial assays; typical staining protocols employ 1-5 μM working solutions .

mitochondrial respiration NAD-linked inhibition IC50

3,3'-Dipropylthiacarbocyanine iodide (DiSC3(5)): Best Research and Industrial Application Scenarios


Multiparametric Flow Cytometry with GFP/FITC Co-Staining

DiSC3(5) enables simultaneous membrane potential assessment and green-fluorophore detection without spectral compensation or sequential staining. Using far-red excitation (633 nm He-Ne laser, 622 nm optimal) and emission collection (670 nm bandpass), DiSC3(5) can be paired with FITC-conjugated antibodies, GFP-expressing cells, or viability dyes in the 488 nm channel with negligible crosstalk [1]. This is particularly advantageous for immunophenotyping studies requiring concurrent assessment of activation-induced membrane potential changes, or for antibiotic mode-of-action screens tracking membrane depolarization alongside bacterial viability markers.

Gram-Negative Bacterial Membrane Depolarization Assays for Antimicrobial Discovery

DiSC3(5) is the recommended potentiometric probe for reliably monitoring cytoplasmic membrane potential changes in Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella species [1]. Unlike DiOC6(3), which produces artifacts in these organisms due to outer membrane permeability effects, DiSC3(5) provides interpretable fluorescence signals that correlate with membrane depolarization induced by antimicrobial peptides, small-molecule inhibitors, and metabolic disruptors [1]. Optimized protocols for dye loading and fluorescence measurement (excitation 610-622 nm, emission 660-670 nm) are available to control for efflux pump interference and establish baseline normalization [1].

Absolute Membrane Potential Calibration in Subcellular Organelle Studies

DiSC3(5) enables conversion of relative fluorescence units into absolute millivolt (mV) values through Nernstian calibration using potassium or proton gradients with valinomycin or FCCP [1]. This approach has been validated in isolated chromaffin granules, synaptic vesicles, and reconstituted proteoliposomes, demonstrating a linear optical response over the physiologically relevant range of -60 mV to +90 mV [1]. This capability is essential for quantitative bioenergetics studies, mitochondrial function assessments, and ion transport mechanism investigations where knowing the actual magnitude of the membrane potential is critical for data interpretation.

Simultaneous Plasma and Mitochondrial Membrane Potential Monitoring

DiSC3(5) provides a dual-readout capability that reports on both plasma membrane potential and mitochondrial membrane potential in intact cells, with the primary determinant of signal being the mitochondrial component at low extracellular dye concentrations (<100 nM) [1]. In comparative studies with JC-1, DiSC3(5) demonstrated a broader detection scope, revealing that glucose deprivation-induced energy deficits affect mitochondrial potential more sensitively than plasma membrane potential [2]. This makes DiSC3(5) suitable for metabolic stress studies, apoptosis research, and mitochondrial pharmacology where tracking the interplay between plasma and organelle membrane potentials is informative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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